1,3-Bis(bromomethyl)-5-chlorobenzene
CAS No.: 781616-32-8
Cat. No.: VC2949041
Molecular Formula: C8H7Br2Cl
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 781616-32-8 |
|---|---|
| Molecular Formula | C8H7Br2Cl |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 1,3-bis(bromomethyl)-5-chlorobenzene |
| Standard InChI | InChI=1S/C8H7Br2Cl/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2 |
| Standard InChI Key | XZHUMKMJIWMDNH-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1CBr)Cl)CBr |
| Canonical SMILES | C1=C(C=C(C=C1CBr)Cl)CBr |
Introduction
Structural Information
Molecular Formula and Properties
1,3-Bis(bromomethyl)-5-chlorobenzene has the molecular formula C₈H₇Br₂Cl . The compound has a molecular weight of approximately 298.40 g/mol. Its structure consists of a benzene ring with two bromomethyl (-CH₂Br) groups positioned at the 1 and 3 positions, and a chlorine atom attached at the 5 position. The compound is identified by the CAS Registry Number 781616-32-8.
The standard representation methods for this compound include:
These chemical identifiers are essential for unambiguous representation in chemical databases and literature, allowing researchers to accurately identify and reference the compound in their studies.
Structural Characteristics
The 2D structure of 1,3-bis(bromomethyl)-5-chlorobenzene reveals its aromatic benzene core with the two bromomethyl groups extending from the 1 and 3 positions, and the chlorine atom at the 5 position. This arrangement creates a unique electronic distribution within the molecule that influences its reactivity pattern. The electron-withdrawing nature of both the bromomethyl groups and the chlorine atom affects the electron density of the benzene ring, resulting in specific reactivity profiles that distinguish this compound from other halogenated benzene derivatives.
Synthesis Methods
The synthesis of 1,3-bis(bromomethyl)-5-chlorobenzene typically follows a bromomethylation approach starting from 1,3-dichlorobenzene. The reaction employs bromine and formaldehyde in the presence of a catalyst, commonly hydrobromic acid. The reaction conditions generally require maintaining a temperature range of 50-70°C with continuous stirring for several hours to ensure complete bromomethylation.
The general reaction pathway can be outlined as follows:
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Starting with 1,3-dichlorobenzene as the base structure
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Introducing bromine and formaldehyde as the bromomethylating agents
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Catalysis with hydrobromic acid to facilitate the reaction
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Reaction at 50-70°C for optimal yield and selectivity
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Purification through distillation or recrystallization to obtain the pure compound
For industrial-scale production, continuous flow reactors are often employed to maintain consistent reaction conditions and improve yield. This approach allows for better control of reaction parameters, resulting in higher purity products and more efficient production processes.
Chemical Properties and Reactivity
General Reactivity Profile
1,3-Bis(bromomethyl)-5-chlorobenzene exhibits notable reactivity primarily due to the presence of the two bromomethyl groups, which serve as excellent leaving groups in nucleophilic substitution reactions. The compound's reactivity pattern is influenced by both the bromomethyl groups and the chlorine substituent, creating a molecule with diverse chemical transformation possibilities.
The electron-withdrawing nature of the halogen substituents affects the electron density distribution across the benzene ring, influencing its susceptibility to various types of reactions, particularly electrophilic and nucleophilic processes. The bromine atoms in the bromomethyl groups are particularly reactive due to the polarizability of the carbon-bromine bond, making them prime targets for nucleophilic attack.
Reaction Types
The compound is known to undergo various types of reactions:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines or thiols. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom of the bromomethyl group, displacing the bromine atom. This reactivity is particularly valuable in organic synthesis for introducing various functional groups.
Oxidation Reactions: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using appropriate oxidizing agents. These transformations expand the utility of the compound in synthesizing more complex molecules with diverse functional groups.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents. This allows for modification of the compound's properties and reactivity profile, potentially leading to derivatives with different applications.
Applications
Organic Synthesis
1,3-Bis(bromomethyl)-5-chlorobenzene serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its utility stems from the reactive bromomethyl groups that can undergo various transformations. The compound is employed in the synthesis of:
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Pharmaceutical intermediates for active pharmaceutical ingredients
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Agrochemical compounds with specific functional properties
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Complex organic structures requiring particular substitution patterns
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Heterocyclic compounds through cyclization reactions
The versatility of this compound in organic synthesis makes it a valuable building block for chemists seeking to create molecules with specific structures and properties.
Materials Science
In materials science, 1,3-bis(bromomethyl)-5-chlorobenzene finds applications in:
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Polymer synthesis, where it can serve as a crosslinking agent
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Production of specialty resins with unique properties
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Development of materials with specific thermal or mechanical characteristics
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Synthesis of monomers for specialized polymers used in advanced applications
The compound's ability to form multiple connections through its reactive bromomethyl groups makes it particularly useful in creating materials with three-dimensional networks and specific physical properties.
Analytical Data
Collision Cross Section Data
Predicted collision cross section (CCS) data provides valuable information about the compound's behavior in mass spectrometry and its three-dimensional structure. The following table presents predicted CCS values for various adducts of 1,3-bis(bromomethyl)-5-chlorobenzene:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 296.86758 | 147.8 |
| [M+Na]+ | 318.84952 | 144.4 |
| [M+NH4]+ | 313.89412 | 150.7 |
| [M+K]+ | 334.82346 | 149.3 |
| [M-H]- | 294.85302 | 149.1 |
| [M+Na-2H]- | 316.83497 | 150.1 |
| [M]+ | 295.85975 | 146.9 |
| [M]- | 295.86085 | 146.9 |
This data, obtained from PubChemLite , offers insights into the compound's behavior in analytical settings and can assist in its identification and characterization. The CCS values reflect the three-dimensional structure of the molecule and its various ionic forms, providing valuable information for mass spectrometric analysis.
Spectroscopic Properties
While comprehensive spectroscopic data is limited in the available research, 1,3-bis(bromomethyl)-5-chlorobenzene would typically exhibit characteristic spectral patterns in various analytical techniques:
NMR Spectroscopy: The 1H NMR spectrum would show signals for the aromatic protons of the benzene ring and the methylene protons of the bromomethyl groups. The methylene protons would typically appear as singlets due to the absence of neighboring protons.
Mass Spectrometry: The mass spectrum would display the molecular ion peak around m/z 298, with characteristic isotope patterns due to the presence of bromine and chlorine atoms, which have distinctive natural isotope distributions.
IR Spectroscopy: The infrared spectrum would feature bands characteristic of aromatic C-H stretching, C=C aromatic ring vibrations, and C-Br and C-Cl stretching frequencies.
Current Research and Future Prospects
Current research involving 1,3-bis(bromomethyl)-5-chlorobenzene focuses on its utility as a synthetic intermediate and its potential applications in materials science and drug development. As organic chemistry continues to advance, this compound is likely to find new applications in various fields.
Future research directions may include:
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of new synthetic pathways using this compound as a building block
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Investigation of its potential in developing novel materials with specific properties
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Studies on its biological activity and potential pharmaceutical applications
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Application in the synthesis of complex heterocyclic compounds
The continued interest in halogenated benzene derivatives suggests that 1,3-bis(bromomethyl)-5-chlorobenzene will remain an important compound in organic chemistry research and applications.
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